Infigratinib mesylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Infigratinib mesylate is a small molecule kinase inhibitor that targets fibroblast growth factor receptors. It is primarily used in the treatment of cholangiocarcinoma, a type of bile duct cancer. This compound works by inhibiting the fibroblast growth factor receptor pathway, which is often aberrated in certain cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of infigratinib mesylate involves multiple steps, including the formation of key intermediates and their subsequent reactionsCommon reagents used in these reactions include acids, bases, and solvents such as acetonitrile and methanol .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in large quantities. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Infigratinib mesylate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various metabolites and degradation products. These products are often analyzed using techniques like liquid chromatography and mass spectrometry to understand their structure and properties .

Scientific Research Applications

Infigratinib mesylate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study kinase inhibition and receptor interactions.

Biology: Investigated for its effects on cell proliferation, differentiation, and survival.

Medicine: Primarily used in the treatment of cholangiocarcinoma and other cancers driven by fibroblast growth factor receptor abnormalities.

Industry: Employed in the development of new therapeutic agents and drug formulations

Mechanism of Action

Infigratinib mesylate exerts its effects by inhibiting fibroblast growth factor receptors, which are tyrosine kinase receptors involved in cell proliferation, differentiation, migration, survival, and angiogenesis. By blocking these receptors, this compound suppresses tumor growth and progression .

Comparison with Similar Compounds

Similar Compounds

Pemigatinib: Another fibroblast growth factor receptor inhibitor used for similar indications.

Erdafitinib: A fibroblast growth factor receptor inhibitor used in the treatment of urothelial carcinoma.

Uniqueness

Infigratinib mesylate is unique in its specific targeting of fibroblast growth factor receptor subtypes and its efficacy in treating cholangiocarcinoma. Its molecular structure and binding affinity to fibroblast growth factor receptors differentiate it from other similar compounds .

Biological Activity

Infigratinib mesylate, a pan-fibroblast growth factor receptor (FGFR) inhibitor, has emerged as a significant therapeutic agent in oncology, particularly for cancers associated with FGFR alterations. This article delves into its biological activity, mechanisms of action, clinical efficacy, and relevant case studies.

Overview of this compound

Infigratinib (also known as BGJ398) is a small molecule that selectively inhibits FGFR1, FGFR2, FGFR3, and FGFR4. It is primarily indicated for the treatment of unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements. The FDA granted accelerated approval for this indication in May 2021 under the brand name Truseltiq .

Infigratinib functions by binding to the ATP-binding cleft of the FGFR kinases, preventing autophosphorylation and subsequent downstream signaling pathways that promote tumor cell proliferation and survival. This inhibition is crucial in tumors where FGFR signaling is constitutively activated due to genetic alterations such as fusions or mutations .

Key Features:

- High Affinity : Infigratinib exhibits the highest affinity for FGFR1, FGFR2, and FGFR3.

- Reversible Inhibition : It acts as a reversible non-competitive inhibitor.

- Pharmacokinetics : In healthy individuals, food can significantly alter the pharmacokinetics of infigratinib, increasing its absorption and peak concentration .

Cholangiocarcinoma Studies

In clinical trials involving cholangiocarcinoma patients:

- Overall Response Rate : 23%, with one patient achieving a complete response.

- Duration of Response : Median duration was 5.5 months (range: 0.03 to 28.3 months) among responders .

Glioma Studies

A phase II study investigated infigratinib's efficacy in patients with recurrent gliomas harboring FGFR alterations:

- 6-Month Progression-Free Survival (PFS) : 16% (95% CI: 5.0–32.5).

- Median PFS : 1.7 months (95% CI: 1.1–2.8).

- Objective Response Rate : 3.8%, although four patients experienced durable disease control lasting over one year .

Case Study 1: Cholangiocarcinoma

A patient treated with infigratinib demonstrated a significant reduction in tumor size after three cycles of therapy, leading to a complete response confirmed by imaging studies.

Case Study 2: Recurrent Glioma

Among patients with recurrent gliomas, one individual with an FGFR3 mutation achieved a partial response lasting 21.9 months, highlighting the potential for targeted therapy based on genetic profiling .

Adverse Effects

The most common adverse effect associated with infigratinib is hyperphosphatemia, reported in approximately 76.9% of patients . Other side effects include fatigue, nausea, and potential liver enzyme elevation.

Comparative Efficacy Table

| Cancer Type | Overall Response Rate | Median Duration of Response | Notable Genetic Alterations |

|---|---|---|---|

| Cholangiocarcinoma | 23% | 5.5 months | FGFR2 fusions |

| Recurrent Gliomas | 3.8% | 1.7 months | FGFR1/FGFR3 mutations |

Properties

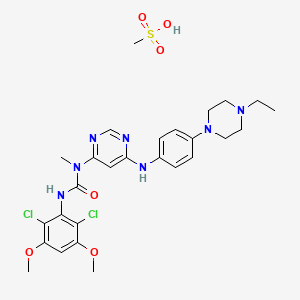

CAS No. |

1310746-12-3 |

|---|---|

Molecular Formula |

C27H35Cl2N7O6S |

Molecular Weight |

656.6 g/mol |

IUPAC Name |

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;methanesulfonic acid |

InChI |

InChI=1S/C26H31Cl2N7O3.CH4O3S/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);1H3,(H,2,3,4) |

InChI Key |

BXJJFNXYWJLBOS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.CS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.